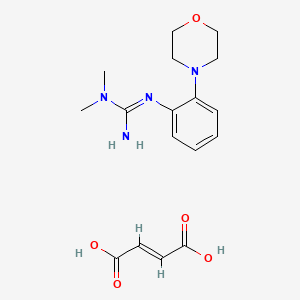
1,1-Dimethyl-2-(2-(4-morpholinophenyl))guanidine monofumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BTS-67582 involves the reaction of 1,1-dimethylguanidine with 2-(4-morpholinyl)benzaldehyde, followed by the formation of the fumarate salt. The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for BTS-67582 would likely involve scaling up the synthetic route described above. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
BTS-67582 primarily undergoes reactions related to its function as a potassium channel blocker. These reactions include:
Oxidation: BTS-67582 can undergo oxidation reactions, which may alter its chemical structure and affect its biological activity.
Reduction: Reduction reactions can also occur, potentially modifying the compound’s functional groups.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule, impacting its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving BTS-67582 include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of BTS-67582 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
BTS-67582 exerts its effects by blocking potassium channels, specifically ATP-sensitive potassium channels (KATP channels). This action leads to the depolarization of pancreatic beta cells, resulting in the opening of voltage-dependent calcium channels. The influx of calcium ions triggers the release of insulin from the beta cells. The compound also enhances the insulin-releasing effects of glucose and other insulin secretagogues .
Comparación Con Compuestos Similares
Similar Compounds
Mitiglinide: Another insulinotropic agent that acts on potassium channels.
Nateglinide: A potassium channel blocker with similar insulin-releasing effects.
Tolbutamide: A sulfonylurea drug that also targets potassium channels to stimulate insulin release.
Uniqueness of BTS-67582
BTS-67582 is unique in its biphasic insulin-releasing effect, which includes an immediate but transient increase in insulin concentrations followed by a smaller but sustained increase. This biphasic pattern is not commonly observed in other potassium channel blockers, making BTS-67582 a valuable compound for studying the mechanisms of insulin release and for developing new treatments for type 2 diabetes .
Propiedades
Número CAS |
161748-40-9 |
|---|---|
Fórmula molecular |
C17H24N4O5 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1,1-dimethyl-2-(2-morpholin-4-ylphenyl)guanidine |
InChI |
InChI=1S/C13H20N4O.C4H4O4/c1-16(2)13(14)15-11-5-3-4-6-12(11)17-7-9-18-10-8-17;5-3(6)1-2-4(7)8/h3-6H,7-10H2,1-2H3,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
FFEKJBVVAJTQST-WLHGVMLRSA-N |
SMILES |
CN(C)C(=NC1=CC=CC=C1N2CCOCC2)N.C(=CC(=O)O)C(=O)O |
SMILES isomérico |
CN(C)C(=NC1=CC=CC=C1N2CCOCC2)N.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN(C)C(=NC1=CC=CC=C1N2CCOCC2)N.C(=CC(=O)O)C(=O)O |
Sinónimos |
1,1-dimethyl-2-(2-morpholinophenyl)guanidine monofumarate BTS 67 582 BTS 67582 BTS-67582 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















